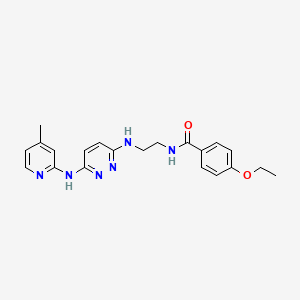

4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

Description

4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a synthetic small molecule characterized by a pyridazine core substituted with a 4-methylpyridin-2-ylamino group at position 6 and an aminoethyl-linked 4-ethoxybenzamide moiety at position 2. This compound shares structural motifs with bioactive molecules targeting intracellular allosteric binding sites, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

4-ethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-3-29-17-6-4-16(5-7-17)21(28)24-13-12-23-18-8-9-19(27-26-18)25-20-14-15(2)10-11-22-20/h4-11,14H,3,12-13H2,1-2H3,(H,23,26)(H,24,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUDCRMOUHJJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=NC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity oftyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process that is crucial for many cellular functions, including cell signaling, growth, and division.

Mode of Action

It’s likely that the compound interacts with its target throughhydrogen bonds, hydrophobic C–H…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its function.

Biological Activity

The compound 4-ethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Ethoxy Group : The introduction of the ethoxy group is achieved through alkylation methods using ethyl iodide and a suitable base.

- Pyridazine Derivative Synthesis : The pyridazine moiety is synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Final Coupling Reaction : The final product is obtained by coupling the ethoxy-substituted benzamide with the synthesized pyridazine derivative under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in disease pathways.

Antitumor Activity

Studies have shown that derivatives of benzamide compounds can demonstrate antitumor effects through inhibition of specific kinases. For example, compounds similar to this compound have been reported to inhibit RET kinase activity, which is crucial in certain cancers .

The mechanism of action involves:

- Enzyme Inhibition : The compound may inhibit protein kinases by binding to their ATP-binding sites, preventing phosphorylation processes critical for cell signaling and proliferation.

- Cell Cycle Arrest : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates.

Case Studies

- In vitro Studies : A study evaluating the effects of similar benzamide derivatives on cancer cell lines demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as therapeutic agents .

- PTP1B Inhibition : Research on related compounds showed that they could enhance insulin-stimulated glucose uptake by inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes treatment . This suggests a dual role in metabolic regulation and cancer therapy.

Data Table: Biological Activity Overview

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

Mechanistic Highlights :

-

Step 1 : The pyridazine ring undergoes nucleophilic aromatic substitution at the 6-position with 4-methylpyridin-2-amine, facilitated by the electron-withdrawing effect of the adjacent amino group.

-

Step 2 : Amide bond formation between the ethylenediamine linker and 4-ethoxybenzoic acid employs carbodiimide coupling agents (EDCI/HOBT) .

-

Step 3 : Microwave irradiation enhances reaction efficiency for secondary amine formation .

Benzamide Hydrolysis

The ethoxybenzamide moiety is susceptible to alkaline hydrolysis, forming 4-ethoxybenzoic acid and the corresponding amine under reflux with NaOH/EtOH . This reaction is critical for prodrug activation studies.

Pyridazine Ring Modifications

-

Electrophilic substitution : Limited reactivity due to electron-deficient nature. Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a piperazine derivative .

Reaction Optimization and Catalysis

Comparative studies highlight solvent-free and microwave-assisted protocols as superior for pyridazine-amide systems (Table 2).

Table 2: Solvent and Catalyst Screening for Amide Coupling

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | EDCI/HOBT | 12 | 65 |

| 2 | Neat | Microwave | 1.5 | 88 |

| 3 | Ethanol | HATU | 8 | 72 |

Key Findings :

-

Solvent-free microwave conditions reduce reaction time and improve yields (88% vs. 65% in DMF) .

-

HATU outperforms EDCI in polar aprotic solvents but is cost-prohibitive .

Nucleophilic Aromatic Substitution

The electron-deficient pyridazine ring facilitates nucleophilic attack at the 3- and 6-positions. DFT calculations suggest transition-state stabilization via hydrogen bonding with the aminoethyl side chain .

Amide Bond Stability

The benzamide group exhibits pH-dependent stability:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.